molecular formula C17H20ClN3O3 B6570964 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-24-0

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6570964
CAS RN: 1021251-24-0
M. Wt: 349.8 g/mol
InChI Key: QKMXJHIJDGGBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as CP-TAD, is a synthetic molecule with potential applications in the medical and scientific fields. It is a member of the triazaspirodecane family of compounds and is composed of three fused six-membered rings, two of which are nitrogen-containing. CP-TAD has been studied in a variety of areas, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in a variety of scientific research areas. It has been used as a model compound to study the mechanism of action of other molecules, as well as to study the effects of various chemical modifications on the properties of other molecules. Additionally, it has been used to study the interactions between molecules and proteins, and to study the effects of chemical modifications on the binding affinity of proteins.

Mechanism of Action

Target of Action

The primary target of 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death .

Mode of Action

This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and receptor-interacting protein kinase 3 (RIPK3), as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway, leading to changes in programmed cell death . Necroptosis is an inflammatory type of cell death that can lead to organ injury and induce immune-stress responses . Therefore, the compound’s action could potentially influence various pathophysiological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Advantages and Limitations for Lab Experiments

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in a variety of solvents, making it easy to handle and manipulate in the laboratory. However, it has some limitations, such as its relatively low solubility in water and its low bioavailability.

Future Directions

Given the potential applications of 8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, there are a number of future directions that could be explored. These include further studies on its mechanism of action, its effects on other proteins and enzymes, and its potential therapeutic applications. Additionally, further research could be conducted to optimize its synthesis process and to develop more efficient and cost-effective methods for its production. Additionally, further studies could be conducted to explore its potential applications in other areas, such as drug delivery and tissue engineering.

Synthesis Methods

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride and 3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in the presence of a base. The reaction is carried out in a polar aprotic solvent at room temperature, and the product is isolated by precipitation. The reaction mechanism involves the formation of a 1,3,5-triazin-2-yl chloride intermediate, which is then converted to the desired product via a nucleophilic substitution reaction.

Biochemical Analysis

Biochemical Properties

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a novel delta opioid receptor-selective agonist, which means it can bind to and activate delta opioid receptors . These receptors are involved in modulating pain and other neurological functions. The compound’s interaction with delta opioid receptors is characterized by its ability to bind to the orthosteric site, leading to receptor activation and subsequent signal transduction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of delta opioid receptors can lead to changes in intracellular signaling cascades, such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs) . These changes can affect gene expression and cellular metabolism, ultimately influencing cell survival, proliferation, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the orthosteric site of delta opioid receptors, leading to receptor activation . This binding interaction triggers a conformational change in the receptor, which then activates downstream signaling pathways. Additionally, the compound may inhibit or activate specific enzymes, further modulating cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including seizures and tachyphylaxis . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

8-(2-chlorobenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-2-9-21-15(23)17(19-16(21)24)7-10-20(11-8-17)14(22)12-5-3-4-6-13(12)18/h3-6H,2,7-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMXJHIJDGGBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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